2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound that can be used as an organic intermediate .
Synthesis Analysis
This compound can be synthesized from 1-benzyl-3-oxopiperidine-4-carboxylic acid hydrochloride and urea through a two-step reaction .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is C14H13Cl2N3 . For more detailed structural information, you may refer to the resources provided .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used to prepare compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one .Physical And Chemical Properties Analysis
The boiling point of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is predicted to be 423.9±45.0 °C, and its density is 1.362 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
1. Use as mTOR kinase and PI3 kinase inhibitors
- Summary of Application: This compound is used in the synthesis of mTOR kinase and PI3 kinase inhibitors . These inhibitors are often used in cancer treatment, as they can prevent the growth and proliferation of cancer cells .
2. Use as BRD4-kinase inhibitors
- Summary of Application: This compound is used in the synthesis of BRD4-kinase inhibitors . BRD4 is a protein that plays a key role in the progression of various cancers, so inhibiting this protein can be a potential strategy for cancer treatment .
3. Use in the synthesis of substituted pyrimidinediamines
- Summary of Application: This compound is used as a reagent in the synthesis of substituted pyrimidinediamines . These compounds are used as potent dual BRD4-kinase inhibitors for treating cancer .
4. Use in the synthesis of 2-pyridyl-substituted derivatives
- Summary of Application: This compound is used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine .
5. Use in the synthesis of phosphatidylinositol-3 kinase (PI3K) inhibitors
- Summary of Application: This compound is used in the synthesis of PI3K inhibitors . PI3K plays an important role in intracellular signal transduction and is involved in the progression of various cancers .
6. Use in the synthesis of 2-pyridyl-substituted derivatives
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIICUFLIHDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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